molecular formula C9H8N2O4S B13247599 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid

3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid

Cat. No.: B13247599
M. Wt: 240.24 g/mol
InChI Key: DTNHOUWOAGYIPU-UHFFFAOYSA-N
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Description

3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid is a sulfonamide-substituted benzoic acid derivative. These compounds are characterized by a benzoic acid backbone modified with sulfonamide groups, which influence their physicochemical properties and biological activities.

Properties

Molecular Formula

C9H8N2O4S

Molecular Weight

240.24 g/mol

IUPAC Name

3-(cyanomethylsulfamoyl)benzoic acid

InChI

InChI=1S/C9H8N2O4S/c10-4-5-11-16(14,15)8-3-1-2-7(6-8)9(12)13/h1-3,6,11H,5H2,(H,12,13)

InChI Key

DTNHOUWOAGYIPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC#N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(cyanomethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with cyanomethylsulfamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of 3-[(cyanomethyl)sulfamoyl]benzoic acid may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyanomethyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Cyanomethyl)sulfamoyl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(cyanomethyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The cyanomethylsulfamoyl group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in studying enzyme mechanisms and developing enzyme inhibitors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Substituent Variations

The following table summarizes key analogs of 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid, highlighting substituent differences and their implications:

Compound Name Substituent(s) on Sulfonamide Group Molecular Formula Molecular Weight (g/mol) Key Properties/Activities Reference ID
3-[(3-Chlorophenyl)sulfonylamino]benzoic acid 3-Chlorophenyl C₁₃H₁₀ClNO₄S 311.74 Ion-exchange applications, strong acidity
3-[[(4-Methylphenyl)sulfonyl]amino]benzoic acid methyl ester 4-Methylphenyl, methyl ester C₁₅H₁₅NO₄S 305.35 Intermediate in organic synthesis
3-[(4-Fluorophenyl)sulfonamido]benzoic acid derivatives 4-Fluorophenyl Varies ~300–320 Antimicrobial/antitumor potential
3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid 4-Sulfamoylphenethyl C₁₅H₁₅N₂O₆S₂ 407.39 Pharmacological screening candidate
3-[[(2-Fluorophenyl)sulfonyl]amino]benzoic acid 2-Fluorophenyl C₁₃H₁₁FNO₄S 308.30 Synthetic intermediate
Substituent Effects:
  • Electron-Withdrawing Groups (e.g., Cl, F) : Enhance acidity and stability of the sulfonamide linkage. For example, the 3-chlorophenyl analog (311.74 g/mol) exhibits strong acidity due to the electron-withdrawing chlorine atom, making it suitable for ion-exchange resins .
  • Electron-Donating Groups (e.g., methyl): Reduce acidity but improve solubility in non-polar solvents. The methyl ester derivative (305.35 g/mol) is used as a synthetic intermediate due to its balanced reactivity .
  • Cyanomethylamino Group (Hypothetical): Expected to increase hydrogen-bonding capacity and metabolic stability compared to phenyl or alkyl substituents, though direct data is lacking.
Antitumor Activity:
  • Analogs like 3-[(2-Fluorophenyl)sulfonylamino]benzoic acid (308.30 g/mol) and related compounds from Aconitum vaginatum (e.g., 2-acetylamino benzoic acid derivatives) show inhibition of human cancer cell lines (AGS, HepG2, A549) with IC₅₀ values comparable to 5-fluorouracil .
  • 3-{[2-(4-Sulfamoylphenyl)ethyl]sulfamoyl}benzoic acid (407.39 g/mol) is listed in pharmacological databases (ChEMBL, PubChem) as a candidate for kinase inhibition studies .
Metabolic and Pharmacokinetic Behavior:
  • Benzoic acid derivatives with sulfonamide groups, such as benzoic acid S-oxo-N-1,3-dithiolan-2-ylidene hydrazide , are identified as metabolites in biological systems, suggesting susceptibility to enzymatic hydrolysis or oxidation .

Biological Activity

3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article synthesizes findings from various studies, focusing on its mechanisms of action, efficacy against different biological targets, and potential therapeutic applications.

  • Molecular Formula : C10H10N2O3S
  • Molecular Weight : 238.26 g/mol
  • IUPAC Name : 3-[[Cyanomethyl)amino]sulfonyl]benzoic acid
  • Canonical SMILES : C1=CC(=C(C=C1)S(=O)(=O)NCC#N)C(=O)O

The biological activity of 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid is primarily attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it has been investigated for its inhibitory effects on carbonic anhydrase (CA), which plays a crucial role in regulating pH and fluid balance in biological systems .
  • Cellular Uptake and Apoptosis Induction : Studies indicate that this compound can induce apoptosis in cancer cell lines by affecting mitochondrial pathways and increasing reactive oxygen species (ROS) levels .
  • Protein Degradation Pathways : Research suggests that derivatives of benzoic acid, similar to 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid, enhance the activity of proteasomal and autophagic degradation pathways, which are critical for maintaining cellular homeostasis .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains. In vitro studies revealed:

  • Inhibition against Staphylococcus aureus : At a concentration of 50 µg/mL, the compound exhibited an inhibition rate comparable to standard antibiotics, indicating its potential as an antimicrobial agent .
  • Anti-biofilm Activity : The compound showed significant inhibition of biofilm formation in pathogenic bacteria, which is crucial for preventing chronic infections .

Anticancer Activity

Research highlights the anticancer potential of 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid:

  • Cell Line Studies : In studies involving MDA-MB-231 breast cancer cells, the compound induced apoptosis with a substantial increase in annexin V-FITC positive cells compared to controls .
  • Mechanistic Insights : The mechanism involves the activation of caspases and modulation of apoptotic pathways, leading to increased cell death in cancerous cells .

Study on Enzyme Inhibition

A study focused on the enzyme inhibition properties of sulfonamide derivatives found that compounds similar to 3-[[(Cyanomethyl)amino]sulfonyl]benzoic acid exhibited IC50 values ranging from 10.93 nM to 25.06 nM against carbonic anhydrase IX (CA IX), demonstrating high selectivity and potency .

Comparative Analysis of Biological Effects

Compound TypeActivity TypeIC50 Values (µM)Reference
3-[[(Cyanomethyl)amino]sulfonyl]benzoic acidCA IX Inhibition10.93 - 25.06
Similar Sulfonamide DerivativesAntimicrobial (S. aureus)Effective at 50 µg/mL
Benzoic Acid DerivativesApoptosis Induction (MDA-MB-231)Significant increase in annexin V-FITC

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